molecular formula C19H20N2O2 B13450928 N-Methyl-N-(phenylmethyl)-D-tryptophan

N-Methyl-N-(phenylmethyl)-D-tryptophan

Cat. No.: B13450928
M. Wt: 308.4 g/mol
InChI Key: SSWPMPCJKBCGJZ-GOSISDBHSA-N
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Description

N-Methyl-N-(phenylmethyl)-D-tryptophan is a synthetic compound that belongs to the class of tryptophan derivatives. Tryptophan is an essential amino acid that serves as a precursor for various bioactive compounds, including serotonin and melatonin. The modification of tryptophan by introducing a methyl group and a phenylmethyl group results in this compound, which exhibits unique chemical and biological properties.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

(2R)-2-[benzyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C19H20N2O2/c1-21(13-14-7-3-2-4-8-14)18(19(22)23)11-15-12-20-17-10-6-5-9-16(15)17/h2-10,12,18,20H,11,13H2,1H3,(H,22,23)/t18-/m1/s1

InChI Key

SSWPMPCJKBCGJZ-GOSISDBHSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@H](CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

CN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(phenylmethyl)-D-tryptophan typically involves the following steps:

    Protection of the Amino Group: The amino group of D-tryptophan is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

    Methylation: The protected D-tryptophan is then subjected to methylation using a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.

    Benzylation: The methylated intermediate is further reacted with benzyl chloride in the presence of a base to introduce the phenylmethyl group.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(phenylmethyl)-D-tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

N-Methyl-N-(phenylmethyl)-D-tryptophan has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways involving tryptophan derivatives.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(phenylmethyl)-D-tryptophan involves its interaction with specific molecular targets and pathways. The compound may act as a precursor for the synthesis of bioactive molecules, influencing various physiological processes. The exact molecular targets and pathways involved may include enzymes and receptors related to tryptophan metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-D-tryptophan: Lacks the phenylmethyl group, resulting in different chemical and biological properties.

    N-Phenylmethyl-D-tryptophan: Lacks the methyl group, leading to variations in reactivity and function.

Uniqueness

N-Methyl-N-(phenylmethyl)-D-tryptophan is unique due to the presence of both the methyl and phenylmethyl groups, which confer distinct chemical and biological characteristics

Biological Activity

N-Methyl-N-(phenylmethyl)-D-tryptophan is a modified derivative of tryptophan, a key amino acid involved in various biological processes. This compound has garnered attention for its potential biological activities, particularly in the context of immunomodulation and cancer therapy. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Indoleamine 2,3-dioxygenase (IDO) Inhibition :
    • This compound is known to inhibit IDO, an enzyme that plays a crucial role in the kynurenine pathway. This inhibition is significant as it can affect tumor growth and immune response.
    • Studies indicate that this compound can reduce the viability of cancer stem cells (CD133+) within the tumor microenvironment, thereby enhancing apoptosis and necrosis in tumor cells .
  • Cytokine Modulation :
    • The compound has been shown to modulate various cytokines involved in immune responses. For instance, it significantly reduces the expression of TGF-β and RANTES while enhancing pro-inflammatory cytokines like IL-12 .
    • This modulation suggests that this compound may enhance anti-tumor immunity by shifting the balance from a regulatory to an inflammatory immune response.

Table 1: Summary of Key Findings on this compound

Study FocusKey FindingsReference
IDO Activity and Tumor GrowthInhibition of IDO leads to reduced CD133+ cell viability and increased tumor cell necrosis.
Cytokine ExpressionSignificant reduction in TGF-β and RANTES; increased IL-12 levels observed.
Immune Cell DynamicsDecreased regulatory T cells (Tregs) and increased CD3+CD4+ T cells in peripheral blood.
Tumor Signaling PathwaysSuppression of NF-κB and Wnt/β-catenin pathways associated with tumor proliferation.

Case Studies

  • Preclinical Trials :
    • In a preclinical study, this compound was administered alongside tumor autologous antigens (TAAs) without chemotherapy. Results indicated a significant reduction in tumor growth and enhanced immune responses, highlighting its potential as an adjunct therapy in cancer immunotherapy .
  • Immunological Assessments :
    • Another investigation assessed peripheral immune responses in mice treated with this compound. The results showed a marked increase in activated T cells and a decrease in immunosuppressive Tregs, suggesting a shift towards a more favorable anti-tumor immune environment .

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